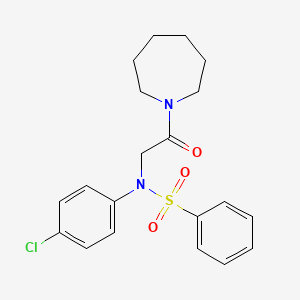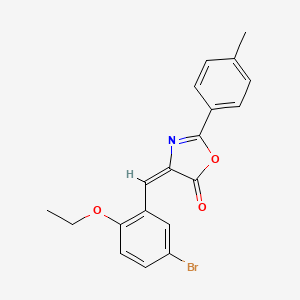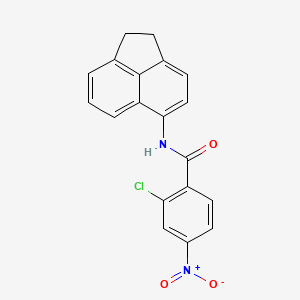
N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(4-chloro-phenyl)-benzenesulfonamide
Overview
Description
N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(4-chloro-phenyl)-benzenesulfonamide, also known as AC-42, is a small molecule that has gained attention in the scientific community due to its potential use in the treatment of various diseases. AC-42 is a sulfonamide derivative that has shown promising results in preclinical studies as an inhibitor of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Scientific Research Applications
N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(4-chloro-phenyl)-benzenesulfonamide has been studied extensively for its potential use in the treatment of various diseases, including epilepsy, neuropathic pain, and multiple sclerosis. In preclinical studies, this compound has been shown to be a potent inhibitor of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. By blocking these channels, this compound has the potential to reduce neuronal excitability and provide therapeutic benefits in diseases that involve hyperexcitability of neurons.
Mechanism of Action
N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(4-chloro-phenyl)-benzenesulfonamide acts as a selective inhibitor of voltage-gated sodium channels, specifically targeting the Nav1.1 and Nav1.6 subtypes. By binding to the channel's pore region, this compound prevents the influx of sodium ions into the cell, thereby reducing the depolarization of the membrane potential and the propagation of action potentials. This mechanism of action is similar to that of other sodium channel blockers such as carbamazepine and phenytoin, which are used clinically to treat epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase the expression of the glial cell line-derived neurotrophic factor (GDNF), which is involved in the survival and differentiation of neurons. This compound has also been shown to increase the expression of the potassium channel Kv1.1, which is involved in the regulation of neuronal excitability.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(4-chloro-phenyl)-benzenesulfonamide is its selectivity for Nav1.1 and Nav1.6 channels, which allows for more targeted effects on neuronal excitability. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its potential for off-target effects, as it has been shown to interact with other ion channels and transporters. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Future Directions
There are several future directions for the study of N-(2-Azepan-1-yl-2-oxo-ethyl)-N-(4-chloro-phenyl)-benzenesulfonamide. One area of interest is the potential use of this compound in the treatment of epilepsy, as it has shown promising results in preclinical studies. Another area of interest is the use of this compound in combination with other drugs, such as antiepileptic drugs or opioids, to enhance their therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, and to investigate its potential use in other diseases such as neuropathic pain and multiple sclerosis.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule that has shown promising results in preclinical studies as an inhibitor of voltage-gated sodium channels. This compound has potential applications in the treatment of various diseases, including epilepsy, neuropathic pain, and multiple sclerosis. While further studies are needed to determine the safety and efficacy of this compound in clinical trials, it represents a promising avenue for the development of new therapeutics.
properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c21-17-10-12-18(13-11-17)23(27(25,26)19-8-4-3-5-9-19)16-20(24)22-14-6-1-2-7-15-22/h3-5,8-13H,1-2,6-7,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVJPBZADKGNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3549421.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3549425.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]acetamide](/img/structure/B3549435.png)

![N-{4-chloro-3-[(trichloroacetyl)amino]phenyl}butanamide](/img/structure/B3549445.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3549449.png)
![5-(2,4-dichlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B3549458.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-5-bromo-2-furamide](/img/structure/B3549462.png)
![methyl 4-{[({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B3549465.png)
![(3-{5-[(4-tert-butylbenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B3549477.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B3549485.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3549498.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3549511.png)